molecular formula C12H15NO3 B14292755 3-[Acetyl(phenyl)amino]-2-methylpropanoic acid CAS No. 114126-87-3

3-[Acetyl(phenyl)amino]-2-methylpropanoic acid

Cat. No.: B14292755
CAS No.: 114126-87-3
M. Wt: 221.25 g/mol
InChI Key: REQGWUHVKANNAE-UHFFFAOYSA-N
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Description

3-[Acetyl(phenyl)amino]-2-methylpropanoic acid is an organic compound that features a phenyl group attached to an amino group, which is further connected to an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl(phenyl)amino]-2-methylpropanoic acid can be achieved through several methods. One common approach involves the acylation of 3-amino-2-methylpropanoic acid with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Another method involves the use of acetic anhydride as the acetylating agent. This reaction can be carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the acetylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[Acetyl(phenyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or other nucleophile-containing products.

Scientific Research Applications

3-[Acetyl(phenyl)amino]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[Acetyl(phenyl)amino]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[Acetyl(phenyl)amino]-2-methylpropanoic acid: Unique due to its specific substitution pattern and functional groups.

    Phenylalanine: Similar in having a phenyl group, but differs in the presence of an amino acid backbone.

    Acetylsalicylic acid: Similar in having an acetyl group, but differs in its overall structure and functional groups.

Uniqueness

This compound is unique due to its combination of an acetyl group, a phenyl group, and an amino acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

CAS No.

114126-87-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-(N-acetylanilino)-2-methylpropanoic acid

InChI

InChI=1S/C12H15NO3/c1-9(12(15)16)8-13(10(2)14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,15,16)

InChI Key

REQGWUHVKANNAE-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C1=CC=CC=C1)C(=O)C)C(=O)O

Origin of Product

United States

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